3-Oxo Atorvastatin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

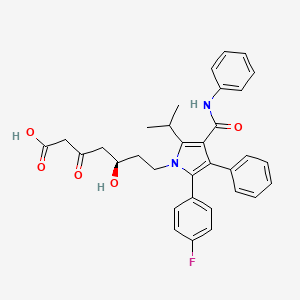

Structure

2D Structure

3D Structure

特性

CAS番号 |

104239-97-6; 887196-30-7 |

|---|---|

分子式 |

C33H33FN2O5 |

分子量 |

556.634 |

IUPAC名 |

(5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1 |

InChIキー |

JVFCMPKBFPIOON-AREMUKBSSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

Foundational & Exploratory

3-Oxo Atorvastatin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Atorvastatin is a known process impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, consolidating available data for researchers and professionals in drug development. While detailed experimental protocols and specific biological activity data are not extensively available in the public domain, this guide summarizes its identity, relationship to the parent drug, and the general analytical methodologies relevant to its characterization.

Chemical Structure and Identity

This compound is structurally similar to Atorvastatin, with the key difference being the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain to a ketone.

Chemical Structure:

-

While a definitive 2D structure diagram is not provided in the search results, its chemical name allows for its depiction. It retains the core pyrrole structure of Atorvastatin with the characteristic N-phenylcarbamoyl, 4-fluorophenyl, and isopropyl substituents. The heptanoic acid side chain is modified with a ketone at the C3 position.

Nomenclature and Identification:

| Property | Data |

| IUPAC Name | (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |

| Synonyms | Atorvastatin Impurity O, 3-Oxo-Atorvastatin, Atorvastatin 3-Oxo Acid |

| CAS Number | 887196-30-7 (Free Acid)[1], 1391052-00-8 (Sodium Salt)[2], 887196-30-7 (Calcium Salt)[1] |

| Molecular Formula | C₃₃H₃₃FN₂O₅ (Free Acid)[1] |

| Molecular Weight | 556.62 g/mol (Free Acid)[1] |

Physicochemical Properties

Table of Physicochemical Properties (Theoretical and General):

| Property | Value | Notes |

| Melting Point | Not available | Data not found in public literature. |

| Boiling Point | Not available | Data not found in public literature. |

| Solubility | Not available | As a related substance to Atorvastatin (a BCS Class II drug), it is expected to have low aqueous solubility. |

| Appearance | Likely a white to off-white solid | Based on the appearance of Atorvastatin and its other impurities. |

Experimental Protocols

Detailed experimental protocols for the specific synthesis, purification, and characterization of this compound are not publicly available. However, it is known to be formed during forced degradation studies of Atorvastatin under acidic and oxidative conditions. Commercial suppliers of this analytical standard confirm its structure and purity using a variety of standard analytical techniques.

General Methodologies for Characterization (as indicated by suppliers):

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound from Atorvastatin and other impurities. Reverse-phase columns with gradient elution are typically employed.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The presence of a ketone can be confirmed by a characteristic carbonyl stretch.

Formation via Forced Degradation:

Forced degradation studies are a common practice in pharmaceutical development to assess the stability of a drug substance. This compound has been identified as a degradation product under the following exemplary conditions:

-

Acidic Hydrolysis: Treatment of Atorvastatin with an acid (e.g., 0.1 N HCl) can lead to the formation of this compound.

-

Oxidative Degradation: Exposure of Atorvastatin to an oxidizing agent (e.g., hydrogen peroxide) can also yield this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity of this compound. It is not known whether it exhibits any inhibitory activity towards HMG-CoA reductase or if it interacts with other biological targets. The biological significance of this impurity is primarily related to its potential presence in the final drug product and the need to control its levels within acceptable limits as per regulatory guidelines.

The parent drug, Atorvastatin, exerts its therapeutic effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a cascade of downstream effects. The pleiotropic (non-lipid-lowering) effects of statins are thought to be mediated through the inhibition of isoprenoid synthesis, which affects various signaling pathways.

Signaling Pathways Modulated by Atorvastatin (Effects of this compound Unknown):

Figure 1: Simplified signaling pathway of Atorvastatin. The effects of this compound on this pathway are unknown.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and stability testing of Atorvastatin. While this guide provides a summary of its known chemical properties and its relationship to the parent drug, there is a notable lack of publicly available, in-depth experimental and biological data. Further research would be beneficial to fully characterize its physicochemical properties and to understand any potential biological activities, which would provide a more complete picture of its relevance in the context of Atorvastatin therapy. For drug development professionals, the focus remains on the robust analytical control of this and other impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

Synthesis and Characterization of 3-Oxo Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Atorvastatin is a significant impurity and metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. Its presence and characterization are of critical importance for the quality control and safety assessment of Atorvastatin drug products. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.

Introduction

Atorvastatin is a leading synthetic lipid-lowering agent that functions by inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. During the synthesis of Atorvastatin and under conditions of oxidative stress or acidic degradation, various impurities can be formed. This compound, chemically known as (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid, is one such process-related impurity and a product of forced degradation.[1][2] The diligent monitoring and characterization of this impurity are mandated by regulatory bodies to ensure the purity, safety, and efficacy of the final drug product.

This guide details the synthetic routes to obtain this compound, primarily through the oxidation of Atorvastatin, and outlines the analytical techniques employed for its comprehensive characterization.

Synthesis of this compound

The most common method for the preparation of this compound is through the controlled oxidation of Atorvastatin. This can be achieved using various oxidizing agents or through forced degradation studies, which mimic the conditions the drug substance might encounter during its shelf life.

Synthesis via Oxidation of Atorvastatin

A representative synthetic pathway for this compound involves the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain of Atorvastatin.

Experimental Protocol: Oxidation of Atorvastatin

The following is a representative experimental protocol for the synthesis of this compound based on common oxidation reactions of secondary alcohols.

Materials:

-

Atorvastatin Calcium

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolution: Dissolve Atorvastatin Calcium (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation:

-

Using PCC: Add PCC (1.5 equivalents) to the solution in portions while stirring at room temperature.

-

Using Swern Oxidation: In a separate flask, prepare the Swern reagent by adding oxalyl chloride to a solution of DMSO in DCM at -78 °C. To this, add the Atorvastatin solution, followed by triethylamine.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the Atorvastatin spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for the Swern oxidation). Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization of this compound

Comprehensive characterization of this compound is essential to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₃₃FN₂O₅ | [3] |

| Molecular Weight | 556.62 g/mol | [3] |

| CAS Number | 887196-30-7 | [3] |

| Monoisotopic Mass | 556.23735032 Da |

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the proton signal corresponding to the C3-hydroxyl group of Atorvastatin. Appearance of new signals for the methylene protons adjacent to the newly formed ketone. |

| ¹³C NMR | A downfield shift of the C3 carbon signal, appearing in the characteristic region for a ketone carbonyl (around 200-210 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 557.24. Fragmentation patterns will differ from Atorvastatin due to the presence of the keto group. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak at a specific retention time under defined chromatographic conditions, confirming the purity of the compound. |

Experimental Protocols for Characterization

A stability-indicating HPLC method is crucial for the separation and quantification of this compound from Atorvastatin and other impurities.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase.

-

Sample Preparation: Dissolve the synthesized and purified compound in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Purity is determined by the peak area percentage.

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Analysis: Acquire the proton NMR spectrum. Key signals to observe include the aromatic protons of the phenyl and fluorophenyl groups, the pyrrole proton, the isopropyl group protons, and the protons of the heptanoic acid side chain. The absence of the C3-H proton signal (which would be a multiplet in Atorvastatin) and the presence of new signals for the C2 and C4 methylene protons flanking the ketone will confirm the structure.

¹³C NMR Analysis: Acquire the carbon NMR spectrum. The most indicative signal will be the resonance of the C3 carbonyl carbon, typically in the range of 200-210 ppm. Other signals will correspond to the aromatic carbons, the pyrrole ring carbons, and the carbons of the side chain.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Infusion: Introduce a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ at m/z 557.24. Further fragmentation analysis (MS/MS) can be performed to elucidate the structure by observing the characteristic fragmentation pattern.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols are representative and may require optimization based on specific laboratory conditions and available instrumentation. The thorough characterization of this and other impurities is a fundamental aspect of drug development and quality assurance for Atorvastatin, ensuring the delivery of a safe and effective therapeutic agent to patients. The synthesis of this impurity is also crucial for its use as a reference standard in analytical method development and validation.

References

- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mtc-usa.com [mtc-usa.com]

- 3. This compound | 887196-30-7 [chemicalbook.com]

Biological Activity of 3-Oxo Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. Its therapeutic efficacy is attributed not only to the parent drug but also to its active metabolites. 3-Oxo Atorvastatin is recognized as an impurity and a potential metabolite of Atorvastatin. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of its specific biological activities. This technical guide provides a detailed overview of the known biological activities of Atorvastatin and its primary active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, as a foundational context. Furthermore, it outlines the standard experimental protocols that would be essential for evaluating the biological profile of this compound.

Introduction to Atorvastatin and its Metabolism

Atorvastatin exerts its lipid-lowering effect by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Upon oral administration, Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[1][3] This metabolic process generates two major active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), which are equipotent to the parent drug in their HMG-CoA reductase inhibitory activity.[4] These active metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating inhibitory activity.

While the biological activities of Atorvastatin and its hydroxylated metabolites are well-documented, data on other related substances, such as this compound, is scarce. This compound is identified as an impurity in the synthesis of Atorvastatin. Understanding the biological activity of such impurities is crucial for a complete safety and efficacy profile of the drug substance.

Quantitative Data on the Biological Activity of Atorvastatin and its Active Metabolites

The following tables summarize the available quantitative data for Atorvastatin and its well-characterized active metabolites. No specific biological activity data for this compound was identified in the reviewed literature.

Table 1: HMG-CoA Reductase Inhibitory Activity

| Compound | IC50 (nM) | Potency Relative to Atorvastatin |

| Atorvastatin | 3.4 - 8 | - |

| ortho-hydroxyatorvastatin | Equivalent to Atorvastatin | ~1x |

| para-hydroxyatorvastatin | Equivalent to Atorvastatin | ~1x |

| This compound | Data Not Available | Data Not Available |

IC50 values can vary depending on the specific assay conditions and enzyme source.

Table 2: Pharmacokinetic Properties of Atorvastatin and its Active Metabolites

| Parameter | Atorvastatin | Active Metabolites (ortho- & para-) |

| Bioavailability | ~14% | - |

| Protein Binding | ≥98% | - |

| Elimination Half-life | ~14 hours | 20-30 hours |

| Primary Route of Elimination | Biliary | Biliary |

Data is primarily for the parent drug, with the extended half-life of inhibitory activity attributed to the active metabolites.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Atorvastatin and its active metabolites is the inhibition of the mevalonate pathway. However, statins are also known to have pleiotropic effects that are independent of their lipid-lowering activity, including anti-inflammatory and antioxidant effects.

Cholesterol Biosynthesis Pathway

The inhibition of HMG-CoA reductase by Atorvastatin and its active metabolites disrupts the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis. This leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.

Caption: Inhibition of HMG-CoA Reductase by Atorvastatin.

Atorvastatin Metabolism

The metabolic conversion of Atorvastatin to its active hydroxylated metabolites is a key determinant of its sustained therapeutic effect.

Caption: Atorvastatin metabolism to active metabolites.

Experimental Protocols for Biological Activity Assessment

To characterize the biological activity of this compound, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.

HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory potential of a compound on the HMG-CoA reductase enzyme.

Objective: To determine the IC50 value of this compound for HMG-CoA reductase.

Materials:

-

Recombinant human HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

Test compound (this compound) and positive control (Atorvastatin)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound or control.

-

Initiate the reaction by adding HMG-CoA and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

Cellular Cholesterol Synthesis Assay

This cell-based assay evaluates the effect of a compound on de novo cholesterol synthesis in a relevant cell line.

Objective: To quantify the inhibition of cholesterol synthesis by this compound in a cellular context.

Materials:

-

HepG2 cells (or other suitable liver cell line)

-

Cell culture medium and supplements

-

[¹⁴C]-Acetate (or other radiolabeled precursor)

-

Test compound (this compound) and positive control (Atorvastatin)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Culture HepG2 cells to a suitable confluency in multi-well plates.

-

Treat the cells with various concentrations of the test compound or positive control for a defined period (e.g., 24 hours).

-

Add [¹⁴C]-Acetate to the culture medium and incubate for a further period to allow for incorporation into newly synthesized lipids.

-

Wash the cells and extract the total lipids.

-

Separate the lipid classes, including cholesterol, using TLC.

-

Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter.

-

Determine the concentration-dependent inhibition of cholesterol synthesis.

Cytotoxicity Assay

This assay is essential to determine if the test compound has any toxic effects on cells, which could confound the results of other cell-based assays.

Objective: To assess the cytotoxicity of this compound.

Materials:

-

Relevant cell line (e.g., HepG2, primary hepatocytes)

-

Cell culture medium

-

Test compound (this compound)

-

MTT, XTT, or other viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified duration (e.g., 24, 48, 72 hours).

-

Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the CC50 (half-maximal cytotoxic concentration) value.

Pleiotropic Effects: Anti-Inflammatory and Antioxidant Activities

Atorvastatin is known to possess anti-inflammatory and antioxidant properties that contribute to its cardiovascular benefits. These effects are often mediated through the inhibition of isoprenoid synthesis, which affects various signaling pathways.

Potential anti-inflammatory effects of this compound could be investigated by measuring its impact on:

-

The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

The expression of adhesion molecules (e.g., VCAM-1, ICAM-1) on endothelial cells.

-

The activation of the NF-κB signaling pathway.

Antioxidant properties could be assessed by evaluating its ability to:

-

Reduce reactive oxygen species (ROS) production in cells challenged with an oxidative stressor.

-

Upregulate the expression of antioxidant enzymes.

Conclusion and Future Directions

While Atorvastatin and its primary hydroxylated metabolites have been extensively studied, this compound remains a compound with an uncharacterized biological profile. Its classification as an impurity necessitates a thorough investigation of its pharmacological and toxicological properties to ensure the overall safety and efficacy of Atorvastatin drug products. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's biological activity, starting with its primary target, HMG-CoA reductase, and extending to its potential effects on cellular cholesterol synthesis, cytotoxicity, and pleiotropic activities. Such studies are essential to fill the existing knowledge gap and to provide a complete understanding of the full spectrum of Atorvastatin-related compounds.

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. droracle.ai [droracle.ai]

- 4. academic.oup.com [academic.oup.com]

3-Oxo Atorvastatin: A Technical Guide on its Role as a Key Impurity of Atorvastatin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: While inquiries have been made regarding 3-Oxo Atorvastatin as a metabolite of Atorvastatin, a comprehensive review of scientific literature and chemical databases indicates that this compound is not a known metabolite of Atorvastatin in biological systems. Instead, it is consistently identified as a process-related impurity and a degradation product of Atorvastatin. This technical guide provides a detailed overview of this compound in its correct context as a critical impurity, offering insights into its chemical properties, its relationship to Atorvastatin's synthesis and degradation, and its significance in the quality control of Atorvastatin drug products.

Chemical and Physical Properties of this compound

This compound is structurally similar to Atorvastatin, with the key difference being the oxidation of the hydroxyl group at the 3-position of the heptanoic acid side chain to a ketone. This modification alters the polarity and chemical reactivity of the molecule. The table below summarizes its key chemical identifiers and properties.

| Property | Data |

| Chemical Name | (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |

| Synonyms | Atorvastatin EP Impurity O, Atorvastatin 3-Oxo Impurity |

| CAS Number | 887196-30-7 (for the acid form) |

| Molecular Formula | C₃₃H₃₃FN₂O₅ |

| Molecular Weight | 556.62 g/mol |

Atorvastatin: Established Metabolic Pathways

To understand the context of this compound as an impurity, it is essential to first review the established metabolic pathways of the parent drug, Atorvastatin. Atorvastatin is extensively metabolized, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic routes do not involve the formation of a 3-oxo derivative.

The primary metabolic transformations of Atorvastatin are:

-

Hydroxylation: CYP3A4-mediated oxidation to form two active metabolites, ortho-hydroxyatorvastatin (2-hydroxy atorvastatin) and para-hydroxyatorvastatin (4-hydroxy atorvastatin). These metabolites are responsible for a significant portion of the HMG-CoA reductase inhibitory activity observed in vivo.

-

Lactonization: The heptanoic acid side chain can undergo intramolecular esterification to form atorvastatin lactone, which is generally considered to have reduced pharmacological activity.

-

Glucuronidation: The hydroxyl groups of atorvastatin and its hydroxylated metabolites can be conjugated with glucuronic acid.

-

Beta-oxidation: The heptanoic acid side chain can also undergo beta-oxidation.

The following diagram illustrates the primary metabolic pathway of Atorvastatin, highlighting the formation of its major active metabolites and contrasting this with the status of this compound as an impurity.

Formation of this compound as a Process-Related Impurity and Degradation Product

Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products). This compound is categorized as such an impurity.

While the precise step in the synthesis of Atorvastatin that may lead to the formation of this compound is not extensively detailed in publicly available literature, it is plausible that it could be formed through the oxidation of the 3-hydroxyl group of the heptanoic acid side chain of Atorvastatin or a synthetic intermediate. This could potentially occur under certain reaction conditions or in the presence of oxidizing agents.

Forced degradation studies of Atorvastatin have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions.[1][2][3] The formation of various degradation products has been reported, and it is in this context that this compound is also identified.

The logical relationship of this compound as an impurity is depicted in the following workflow.

Analytical Methodologies for Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent requirements for the identification, quantification, and control of impurities in APIs.[4]

This compound is listed as a known impurity of Atorvastatin and is available as a reference standard from various chemical suppliers.[5] This allows for the development and validation of analytical methods to detect and quantify its presence in Atorvastatin bulk drug and finished pharmaceutical formulations.

Experimental Protocol: A General Approach for HPLC-based Impurity Profiling

A common technique for the analysis of Atorvastatin and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. A general experimental protocol for such an analysis would involve the following steps:

-

Standard and Sample Preparation:

-

Preparation of a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Preparation of a stock solution of the Atorvastatin API or a solution from the final drug product.

-

Creation of a series of calibration standards by diluting the stock solution of the reference standard.

-

Preparation of a spiked sample by adding a known amount of the this compound reference standard to the Atorvastatin sample solution to confirm peak identification and resolution.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or a more specialized column for polar compounds, is typically used.

-

Mobile Phase: A gradient elution is often employed to achieve good separation of the main component from its various impurities. The mobile phase typically consists of an aqueous component (e.g., water with a buffer like phosphate or an acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.8 to 1.5 mL/min.

-

Column Temperature: The column is often thermostatted to ensure reproducible retention times.

-

Injection Volume: A fixed volume of the prepared solutions is injected into the HPLC system.

-

Detection: UV detection at a specific wavelength (e.g., 245 nm) is common for quantification. Mass spectrometry can be used for identification and structural confirmation of impurities.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound in the sample chromatogram is compared to that of the reference standard.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

-

The method is validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.

-

Conclusion

References

- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | 887196-30-7 [chemicalbook.com]

3-Oxo Atorvastatin: A Technical Guide on its Genesis and Characterization as a Process-Related Impurity of Atorvastatin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities, which require rigorous control to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth examination of 3-Oxo Atorvastatin, a known impurity that arises during the manufacturing process. While not a significant biological metabolite, the characterization and control of this compound are critical from a pharmaceutical quality perspective. This document details its chemical nature, potential pathways of formation, and the analytical methodologies employed for its detection and quantification.

Introduction: The Context of Atorvastatin and Its Impurities

Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its synthesis is a multi-step process, and like any complex chemical synthesis, it is susceptible to the generation of impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions. Regulatory bodies mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). This compound is recognized as one such process-related impurity.[4][5]

Chemical Profile of this compound

This compound is a structural analog of Atorvastatin where the hydroxyl group at the 3-position of the heptanoic acid side chain is oxidized to a ketone.

| Chemical Property | Value | Reference |

| Chemical Name | (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid | |

| CAS Number | 887196-30-7 | |

| Molecular Formula | C33H33FN2O5 | |

| Molecular Weight | 556.62 g/mol |

Formation of this compound during Atorvastatin Synthesis

The formation of this compound is not a part of the primary metabolic pathway of Atorvastatin in humans. Instead, it is considered a byproduct of the chemical synthesis process. While specific proprietary manufacturing details are not publicly available, its structure suggests it could arise from the oxidation of an intermediate or the final Atorvastatin molecule.

The Paal-Knorr condensation is a key step in many reported syntheses of the pyrrole core of Atorvastatin. Impurities can be introduced through side reactions during these complex condensation and subsequent side-chain elaboration steps.

Below is a generalized logical workflow illustrating a potential point of formation for this compound during the synthesis of Atorvastatin.

Atorvastatin Metabolism: A Brief Overview for Context

To understand why this compound is not considered a major metabolite, it is useful to review the primary metabolic pathways of Atorvastatin. Atorvastatin is extensively metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5. The primary metabolic route is hydroxylation, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These active metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.

Experimental Protocols: Analytical Detection of this compound

The detection and quantification of this compound as an impurity in Atorvastatin drug substance are typically performed using high-performance liquid chromatography (HPLC). The following is a representative, generalized protocol based on common practices for analyzing Atorvastatin and its impurities.

Objective: To detect and quantify this compound in an Atorvastatin API sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

Chromatographic Conditions (Illustrative):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer (pH adjusted to 5.0) in a gradient elution mode. |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 244 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Perform serial dilutions to create a calibration curve at appropriate concentration levels (e.g., 0.05% to 0.5% of the nominal Atorvastatin concentration).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Atorvastatin API sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on its retention time relative to the reference standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standard solutions.

-

Conclusion

This compound is a well-characterized, process-related impurity in the synthesis of Atorvastatin, rather than a significant biological metabolite. Its discovery and history are rooted in the context of pharmaceutical manufacturing and quality control. The development of robust analytical methods for its detection and quantification is essential for ensuring the purity, safety, and consistency of Atorvastatin drug products. This guide has provided a technical overview of its chemical nature, potential for formation, and the analytical strategies employed for its control, offering valuable insights for professionals in the field of drug development and manufacturing.

References

A Technical Guide to the Physicochemical Properties of 3-Oxo Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Oxo Atorvastatin calcium salt, a significant metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Identity and Properties

This compound calcium salt is a key metabolite formed during the biotransformation of Atorvastatin. Understanding its chemical and physical characteristics is crucial for comprehending its biological activity, disposition, and potential toxicological profile.

| Property | Value | Source |

| Chemical Name | calcium (R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate | [1][2] |

| Molecular Formula | C₆₆H₆₄CaF₂N₄O₁₀ | [2][3] |

| Molecular Weight | 1151.31 g/mol | [2] |

| CAS Number | 887196-30-7 (free base) | |

| Appearance | Data not available | |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. |

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound calcium salt are not extensively available in public literature. The following table summarizes the available information and indicates where data is currently lacking.

| Parameter | Value | Experimental Protocol Summary |

| Solubility | Data not available for this compound calcium salt. For Atorvastatin calcium salt hydrate, solubility is approximately 0.5 mg/mL in ethanol, 15 mg/mL in DMSO, and 25 mg/mL in dimethyl formamide (DMF). It is sparingly soluble in aqueous buffers. | A standard protocol would involve adding excess this compound calcium salt to a known volume of solvent (e.g., water, ethanol, DMSO, methanol) and shaking at a constant temperature until equilibrium is reached. The supernatant would then be filtered and the concentration of the dissolved compound determined by a suitable analytical method like HPLC-UV. |

| Melting Point | Data not available | The melting point could be determined using a standard capillary melting point apparatus. A small amount of the dried and powdered sample would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded. |

| pKa | Data not available for this compound. The pKa of Atorvastatin is reported to be 4.46. | The pKa could be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water/methanol mixture) would be titrated with a standardized acid or base. The pH would be monitored throughout the titration, and the pKa determined from the resulting titration curve. |

Spectral Data

| Technique | General Observations and Expected Data |

| ¹H-NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl and fluorophenyl groups, the pyrrole ring protons, the isopropyl group, and the protons of the heptanoate side chain. The absence of the hydroxyl proton signal at the 3-position and the presence of signals corresponding to the new methylene protons adjacent to the ketone would confirm the 3-oxo structure. |

| ¹³C-NMR | The carbon NMR spectrum would show a downfield shift for the C3 carbon, indicating the presence of a carbonyl group, and the absence of the corresponding carbinol carbon signal seen in Atorvastatin. The spectrum would also display signals for all other carbon atoms in the molecule, including the aromatic, pyrrole, and aliphatic carbons. |

| Mass Spectrometry (MS) | Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the this compound cation. Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show a strong absorption band characteristic of a ketone carbonyl group (C=O stretch) around 1715 cm⁻¹. Other characteristic bands would include those for N-H stretching of the amide, C-H stretching of aromatic and aliphatic groups, and C-F stretching. |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound calcium salt are not publicly available. However, based on general laboratory practices and information from related compounds, the following methodologies can be proposed.

Synthesis of this compound

The synthesis of this compound would likely involve the oxidation of the 3-hydroxy group of a suitable protected Atorvastatin intermediate.

Caption: Proposed synthesis workflow for this compound calcium salt.

Methodology:

-

Protection of Functional Groups: Start with an appropriate protected form of Atorvastatin to prevent side reactions.

-

Oxidation: The protected Atorvastatin intermediate is dissolved in a suitable organic solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC), or under Swern or Dess-Martin periodinane oxidation conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched and extracted. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the protected this compound.

-

Deprotection: The protecting groups are removed under appropriate conditions.

-

Salt Formation: The resulting this compound free acid is then treated with a calcium source, such as calcium acetate or calcium chloride, in a suitable solvent to precipitate the calcium salt.

-

Isolation: The final product, this compound calcium salt, is isolated by filtration, washed, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method would be suitable for the analysis and quantification of this compound calcium salt.

Caption: General workflow for HPLC analysis of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH adjusted). The elution can be isocratic or gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 245 nm).

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: A known concentration of this compound calcium salt is accurately weighed and dissolved in the mobile phase or a suitable solvent to prepare the sample solution.

-

Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The retention time and peak area are used for identification and quantification, respectively, against a standard of known concentration.

Metabolic Pathway of Atorvastatin

This compound is a product of the metabolic cascade of Atorvastatin, which primarily occurs in the liver. The metabolism is mainly mediated by the cytochrome P450 enzyme system.

References

3-Oxo Atorvastatin: A Comprehensive Spectroscopic and Analytical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Oxo Atorvastatin, an impurity of the widely used cholesterol-lowering medication, Atorvastatin. A thorough understanding of the spectral characteristics of such impurities is crucial for quality control, regulatory compliance, and safety assessment in pharmaceutical development. This document compiles available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside generalized experimental protocols for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight provides a primary identifier in analytical procedures.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₃₃FN₂O₅ | [1] |

| Molecular Weight | 556.62 g/mol | [2] |

| Monoisotopic Mass | 556.23735032 Da | [1] |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a compound like this compound using liquid chromatography-mass spectrometry (LC-MS) is outlined below.

-

Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used for the separation of Atorvastatin and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is a common technique for this class of compounds.

-

Mass Analysis: The mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Illustrative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [Proton Environment] |

| ... | ... | ... | ... |

Table 3: Illustrative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| [Value] | [Carbon Environment] |

| ... | ... |

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shift scale to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds. Although a specific IR spectrum for this compound is not publicly available, commercial suppliers indicate its availability with the compound.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (alcohol) |

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

| ~1650 | C=O stretch (amide I) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-N stretch |

| ~1160 | C-F stretch |

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR beam is passed through the crystal, and the spectrum is recorded. A background spectrum of the empty ATR crystal is also recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups in the molecule.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the spectral characterization of a pharmaceutical impurity like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

In Vitro Studies of 3-Oxo Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Atorvastatin is recognized as a process impurity and potential metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2][3] While the parent drug, Atorvastatin, and its primary hydroxylated metabolites have been extensively studied, this compound remains a less-characterized compound. This technical guide provides a comprehensive overview of the available information on this compound and outlines detailed experimental protocols for its in vitro evaluation. The methodologies described are based on established assays for other statins and are intended to serve as a framework for researchers investigating the biological activity and metabolic fate of this compound.

Chemical Identity

| Characteristic | Data |

| Chemical Name | (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid[3] |

| Synonyms | Atorvastatin Impurity O, Atorvastatin 3-Oxo Acid[1] |

| Molecular Formula | C₃₃H₃₃FN₂O₅ |

| Molecular Weight | 556.62 g/mol |

| CAS Numbers | 887196-30-7 (Calcium Salt), 1391052-00-8 (Sodium Salt), 1391194-36-7 (Free Acid) |

Metabolism and Formation

Atorvastatin is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to form its active ortho- and para-hydroxy metabolites. The formation of this compound is likely a result of oxidative metabolism of the atorvastatin side chain. While the specific enzymes responsible for its formation have not been definitively identified in the literature, CYP3A4 is a probable candidate given its central role in atorvastatin metabolism.

The metabolic stability of this compound itself is an important area for investigation. In vitro studies using human liver microsomes can elucidate its metabolic fate, including the potential for further hydroxylation, glucuronidation, or other phase II conjugation reactions.

Experimental Protocols

The following sections detail proposed in vitro experimental protocols for the comprehensive characterization of this compound.

HMG-CoA Reductase Inhibition Assay

This assay is critical to determine if this compound retains inhibitory activity against the primary target of statins.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HMG-CoA reductase.

Materials:

-

This compound reference standard

-

Atorvastatin (as a positive control)

-

HMG-CoA Reductase assay kit (containing HMG-CoA reductase, HMG-CoA substrate, NADPH)

-

96-well microplate reader

-

Phosphate buffer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

-

In a 96-well plate, add the HMG-CoA reductase enzyme, NADPH, and the various concentrations of this compound or Atorvastatin control.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HMG-CoA Reductase Inhibition Assay Workflow

In Vitro Cytotoxicity Assay

This assay assesses the potential for this compound to induce cell death in a relevant cell line, such as the human hepatoma cell line HepG2.

Objective: To determine the IC50 of this compound for cytotoxicity in HepG2 cells.

Materials:

-

This compound reference standard

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle control and plot against the concentration of this compound to determine the IC50.

References

Pharmacological Profile of Atorvastatin Impurities: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of known impurities of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their efficacy and safety. Therefore, a thorough understanding of the pharmacological activities of these impurities is crucial for drug development and regulatory compliance. This document summarizes the available quantitative data on the biological activities of Atorvastatin impurities, details the experimental protocols for their assessment, and visualizes key signaling pathways and experimental workflows.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that acts by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] During the synthesis and storage of Atorvastatin, various process-related and degradation impurities can be formed. These impurities may possess their own pharmacological or toxicological activities, potentially affecting the overall safety and efficacy of the drug product. This guide aims to consolidate the current knowledge on the pharmacological profiles of these impurities to aid researchers and drug development professionals in their risk assessment and quality control strategies.

Pharmacological Profile of Atorvastatin and its Impurities

The primary pharmacological effect of Atorvastatin is the inhibition of HMG-CoA reductase. Its metabolites, particularly the ortho- and para-hydroxylated forms, are also pharmacologically active and contribute significantly to the overall lipid-lowering effect.[1][] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[1][]

HMG-CoA Reductase Inhibition

The inhibitory activity of Atorvastatin and its impurities against HMG-CoA reductase is a key determinant of their potential to contribute to or interfere with the therapeutic effect of the drug.

| Compound | IC50 (HMG-CoA Reductase Inhibition) | Species/Enzyme Source | Reference |

| Atorvastatin | 8 nM | Human recombinant | |

| Atorvastatin Lactone (Impurity H) | 0.007 µM | Rat liver enzyme | |

| ortho-Hydroxyatorvastatin | Equivalent to Atorvastatin | In vitro | |

| para-Hydroxyatorvastatin | Equivalent to Atorvastatin | In vitro | |

| Atorvastatin Impurity B | Data not available | ||

| Atorvastatin Impurity D | Data not available | ||

| Atorvastatin Impurity F | Data not available | ||

| Atorvastatin Impurity G | Data not available |

Cytotoxicity

Cytotoxicity assays are essential to evaluate the potential of impurities to cause cell death, which can be indicative of broader toxic effects.

| Compound | Cell Line | IC50 (Cytotoxicity) | Reference |

| Atorvastatin | HCT116 | 6 µM | |

| Atorvastatin | SW620 | 6 µM | |

| Atorvastatin | U266 Myeloma | 94 µM | |

| Atorvastatin Enantiomers | AZ-AHR, AZ-GR, LS180 | >10 µM (for most) | |

| Atorvastatin Impurity B | Data not available | ||

| Atorvastatin Impurity D | Data not available | ||

| Atorvastatin Impurity F | Data not available | ||

| Atorvastatin Impurity G | Data not available | ||

| Atorvastatin Impurity H (Lactone) | Data not available |

Other Pharmacological Activities

Atorvastatin and its impurities may interact with other biological targets, such as metabolizing enzymes and drug transporters, leading to potential drug-drug interactions.

| Compound | Target | Activity | IC50 | Reference |

| Atorvastatin | P-glycoprotein (P-gp) | Substrate | Data not available | |

| Atorvastatin Lactone (Impurity H) | P-glycoprotein (P-gp) | Inhibitor | 3.1-5.2 µM | |

| Atorvastatin Lactone (Impurity H) | CYP2C9.1 | Inhibitor | 16.8 µM | |

| Atorvastatin Lactone (Impurity H) | CYP2C9.3 | Inhibitor | 5.62 µM | |

| Atorvastatin Impurity B | Ames Test | Non-mutagenic | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological and toxicological findings. This section outlines the key experimental protocols for assessing the pharmacological profile of Atorvastatin impurities.

HMG-CoA Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of HMG-CoA reductase, the primary target of statins.

Principle: The enzymatic activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compounds (Atorvastatin and its impurities)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds and the reference standard (Atorvastatin) in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or reference standard to the appropriate wells.

-

Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.

-

Calculate the rate of NADPH consumption for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cell line of interest (e.g., HepG2, HCT116)

-

Cell culture medium and supplements

-

Test compounds (Atorvastatin and its impurities)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at the appropriate wavelength (e.g., 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Rat liver S9 fraction for metabolic activation

-

Minimal glucose agar plates

-

Top agar

-

Test compounds

-

Positive and negative controls

Procedure:

-

Prepare different concentrations of the test compound.

-

In a test tube, mix the test compound, the bacterial strain, and either S9 mix (for metabolic activation) or a buffer.

-

After a brief pre-incubation, add top agar to the mixture and pour it onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

CYP450 Inhibition Assay

This assay evaluates the potential of compounds to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Principle: The activity of a specific CYP450 isozyme is measured by monitoring the metabolism of a probe substrate that is selectively metabolized by that enzyme. The formation of the metabolite is quantified using methods like LC-MS/MS.

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes

-

CYP450 isozyme-specific probe substrates and their metabolites

-

NADPH regenerating system

-

Test compounds

-

LC-MS/MS system

Procedure:

-

Pre-incubate the test compound with human liver microsomes or recombinant enzymes in the presence of the NADPH regenerating system.

-

Initiate the reaction by adding the probe substrate.

-

After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent).

-

Analyze the formation of the metabolite using a validated LC-MS/MS method.

-

Determine the IC50 value by measuring the inhibition of metabolite formation at various concentrations of the test compound.

P-glycoprotein (P-gp) Inhibition Assay

This assay assesses the potential of a compound to inhibit the P-gp efflux transporter, which can lead to drug-drug interactions.

Principle: The transport of a known P-gp substrate (e.g., digoxin, rhodamine 123) across a monolayer of cells overexpressing P-gp (e.g., Caco-2, MDCK-MDR1) is measured in the presence and absence of the test compound.

Materials:

-

Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)

-

A known P-gp substrate (e.g., [3H]-digoxin)

-

Test compounds

-

Transport buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Culture the cells on permeable supports to form a confluent monolayer.

-

Add the P-gp substrate to the apical side of the monolayer, and the test compound to both the apical and basolateral sides.

-

Incubate for a defined period.

-

Measure the amount of the P-gp substrate that has been transported to the basolateral side.

-

Calculate the efflux ratio (the ratio of basolateral-to-apical to apical-to-basolateral permeability).

-

Determine the IC50 value for the inhibition of P-gp-mediated transport by the test compound.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures can facilitate a better understanding of the complex processes involved.

Atorvastatin Signaling Pathway

The primary mechanism of action of Atorvastatin is the inhibition of the mevalonate pathway, leading to a reduction in cholesterol synthesis.

Caption: Atorvastatin inhibits HMG-CoA reductase.

HMG-CoA Reductase Inhibition Assay Workflow

The following diagram illustrates the key steps in determining the IC50 of a compound for HMG-CoA reductase inhibition.

Caption: Workflow for HMG-CoA reductase inhibition assay.

Cytotoxicity (MTT) Assay Workflow

This diagram outlines the procedure for assessing the cytotoxicity of a compound using the MTT assay.

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

The pharmacological profiling of Atorvastatin impurities is a critical aspect of ensuring the quality, safety, and efficacy of the drug product. This guide has summarized the available data on the HMG-CoA reductase inhibitory activity, cytotoxicity, and other pharmacological effects of known Atorvastatin impurities. While data for some impurities, particularly the active metabolites, are available, there are significant gaps in our understanding of the pharmacological profiles of many process-related and degradation impurities. The detailed experimental protocols provided herein offer a framework for generating this much-needed data. Further research is warranted to fully characterize the biological activities of all Atorvastatin impurities, which will ultimately contribute to the development of safer and more effective medicines.

References

In-Depth Technical Guide: 3-Oxo Atorvastatin (CAS Number 887196-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Atorvastatin, with the Chemical Abstracts Service (CAS) number 887196-30-7, is recognized primarily as a process impurity and potential degradation product of Atorvastatin.[1][2] Atorvastatin is a highly effective HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol and prevent cardiovascular disease.[3][4] The presence of impurities such as this compound in the active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control during drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available chemical, analytical, and (limited) biological information on this compound.

Chemical and Physical Properties

This compound is structurally similar to the parent drug, with the defining feature being the oxidation of the hydroxyl group at the 3-position of the heptanoic acid side chain to a ketone.

| Property | Value | Reference |

| CAS Number | 887196-30-7 | [1] |

| Molecular Formula | C₃₃H₃₃FN₂O₅ | |

| Molecular Weight | 556.62 g/mol | |

| IUPAC Name | (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid | |

| Synonyms | Atorvastatin EP Impurity O, Atorvastatin 3-Oxo Acid | |

| Appearance | White to off-white solid | Inferred from supplier data |

| Solubility | Soluble in DMSO | Inferred from supplier data |

Synthesis and Formation

Forced degradation studies of Atorvastatin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to understand its stability and identify potential degradation products. While specific conditions leading to the predominant formation of this compound are not explicitly detailed in the provided search results, it is plausible that it could be formed under oxidative or certain hydrolytic conditions.

The synthesis of Atorvastatin itself is a complex multi-step process, and impurities can arise from starting materials, intermediates, or side reactions. The Paal-Knorr pyrrole synthesis is a key step in many synthetic routes to Atorvastatin, and variations in reactants and conditions can lead to the formation of various related substances.

Analytical Characterization

As a reference standard, this compound is typically supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity and purity. The following analytical techniques are commonly employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Atorvastatin and its impurities, including this compound.

Experimental Protocol (General Method):

-

Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP)

-

Mobile Phase: A gradient elution is typically used to achieve separation of all related substances. A common mobile phase consists of an aqueous component (e.g., water with a buffer like ammonium formate or an acid like trifluoroacetic acid) and an organic component (e.g., acetonitrile).

-

Gradient Program: A typical gradient might start with a lower concentration of the organic phase, which is gradually increased over the run to elute more hydrophobic compounds.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Atorvastatin and its impurities have significant absorbance, often around 245 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.

Spectroscopic Data

| Technique | Expected Data |

| ¹H-NMR | The proton NMR spectrum would confirm the presence of the characteristic protons of the Atorvastatin backbone. Key differences would be observed in the signals corresponding to the protons on the heptanoic acid side chain due to the presence of the ketone at the 3-position. |

| Mass Spectrometry (MS) | Mass spectrometry data would confirm the molecular weight of the compound (556.62 g/mol ). Fragmentation patterns can be used to further elucidate the structure and confirm the identity of the impurity. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including the carbonyl groups of the ketone, amide, and carboxylic acid, as well as the N-H and O-H stretching vibrations. |

| Thermogravimetric Analysis (TGA) | TGA data provides information on the thermal stability of the compound and can indicate the presence of residual solvents or water. |

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological activity, pharmacology, and toxicology of this compound. The vast majority of research has focused on the parent drug, Atorvastatin, and its pharmacologically active ortho- and para-hydroxylated metabolites.